4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine
Brand Name: Vulcanchem
CAS No.: 701255-41-6
VCID: VC5792313
InChI: InChI=1S/C21H27NO2/c23-19(22-6-8-24-9-7-22)21-13-16-10-17(14-21)12-20(11-16,15-21)18-4-2-1-3-5-18/h1-5,16-17H,6-15H2
SMILES: C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
Molecular Formula: C21H27NO2
Molecular Weight: 325.452

4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine

CAS No.: 701255-41-6

Cat. No.: VC5792313

Molecular Formula: C21H27NO2

Molecular Weight: 325.452

* For research use only. Not for human or veterinary use.

4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine - 701255-41-6

Specification

CAS No. 701255-41-6
Molecular Formula C21H27NO2
Molecular Weight 325.452
IUPAC Name morpholin-4-yl-(3-phenyl-1-adamantyl)methanone
Standard InChI InChI=1S/C21H27NO2/c23-19(22-6-8-24-9-7-22)21-13-16-10-17(14-21)12-20(11-16,15-21)18-4-2-1-3-5-18/h1-5,16-17H,6-15H2
Standard InChI Key YMYUGUCPVTUFCK-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5

Introduction

Structural Characteristics and Crystallographic Analysis

The molecular structure of 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine is defined by a tricyclic adamantane core substituted at the 3-position with a phenyl group and linked to a morpholine ring via a carbonyl bridge. X-ray diffraction studies of analogous adamantane-morpholine derivatives reveal critical insights into bond lengths, angles, and packing arrangements. For example, in the closely related compound 4-[3-(4-Methylphenyl)adamantane-1-carbonyl]morpholine, the adamantane cage adopts a chair conformation, with the carbonyl group forming a planar configuration (C=O bond length: ~1.21 Å) . The morpholine ring typically exists in a chair conformation, minimizing steric strain while optimizing hydrogen-bonding interactions with adjacent molecules .

Intermolecular Interactions

Crystal packing in adamantane-morpholine hybrids is stabilized by weak non-covalent interactions. Hirshfeld surface analyses of similar structures, such as 4-bromobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate, highlight the role of C–H···O and C–H···π interactions in lattice stabilization . For 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine, dispersive forces between the hydrophobic adamantane core and aromatic phenyl groups likely dominate, contributing to its high melting point (>300°C) and low solubility in polar solvents .

Table 1: Key Crystallographic Parameters of Analogous Adamantane-Morpholine Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Reference
4-[3-(4-Methylphenyl)adamantane-1-carbonyl]morpholineP7.172210.235014.875684.7021043.11
4-Bromobenzyl carbothioimidateP2₁/c9.55539.320424.267198.6062136.88

Synthetic Methodologies

The synthesis of 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine typically involves multi-step reactions starting from adamantane derivatives. A common route includes:

Adamantane Functionalization

  • Friedel-Crafts Alkylation: 3-Phenyladamantane is synthesized via Lewis acid-catalyzed alkylation of adamantane with bromobenzene. This step achieves selective substitution at the 3-position of the adamantane cage .

  • Carbonyl Introduction: The adamantane intermediate undergoes acyl chloride formation using thionyl chloride (SOCl₂), followed by coupling with morpholine in the presence of a base (e.g., K₂CO₃) to yield the final product .

Reaction Scheme:

3-PhenyladamantaneSOCl23-Phenyladamantane-1-carbonyl chlorideK2CO3Morpholine4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine\text{3-Phenyladamantane} \xrightarrow{\text{SOCl}_2} \text{3-Phenyladamantane-1-carbonyl chloride} \xrightarrow[\text{K}_2\text{CO}_3]{\text{Morpholine}} \text{4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine}

Optimization and Yield

Yields for analogous reactions range from 70–85%, with purity confirmed via 1H^1\text{H} NMR and ESI-MS. For instance, the synthesis of 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate achieved an 85% yield after recrystallization from ethanol-chloroform mixtures .

Physicochemical Properties

The hybrid structure of 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine confers distinct physicochemical characteristics:

Solubility and Stability

  • Lipophilicity: The adamantane core enhances membrane permeability, as evidenced by a calculated logP value of ~3.1 for similar compounds .

  • Thermal Stability: Differential scanning calorimetry (DSC) of adamantane derivatives reveals decomposition temperatures exceeding 300°C, attributed to the rigid hydrocarbon framework .

Spectroscopic Data

  • 1H^1\text{H} NMR: Adamantane protons resonate as distinct multiplets between δ 1.5–2.1 ppm, while morpholine protons appear as a singlet at δ 3.6–3.8 ppm .

  • ESI-MS: Molecular ion peaks ([M+H]⁺) are observed at m/z 456–528 for related structures, consistent with the molecular formula C₂₂H₂₉NO₂ .

Applications in Materials Science

Catalysis

Soft palladium complexes incorporating adamantane ligands exhibit enhanced catalytic activity in carbonylative Sonogashira couplings, attributed to the steric bulk and electron-donating effects of the adamantyl group . 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine could serve as a precursor for similar catalysts.

Polymer Additives

The thermal stability of adamantane derivatives makes them suitable as crosslinking agents in high-performance polymers. Morpholine’s polarity improves compatibility with hydrophilic matrices .

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